2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol
CAS No.:
Cat. No.: VC17719925
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrNO |
|---|---|
| Molecular Weight | 258.15 g/mol |
| IUPAC Name | 2-[(4-bromo-3-methylphenyl)methylamino]propan-1-ol |
| Standard InChI | InChI=1S/C11H16BrNO/c1-8-5-10(3-4-11(8)12)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3 |
| Standard InChI Key | IBBYUBUDWWLOSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)CNC(C)CO)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s IUPAC name, 2-[(4-bromo-3-methylphenyl)methylamino]propan-1-ol, reflects its branched amino alcohol structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆BrNO | |
| Molecular Weight | 258.15 g/mol | |
| CAS Registry Number | Not explicitly reported | – |
| SMILES | CC1=C(C=CC(=C1)CNC(C)CO)Br | |
| InChI Key | IBBYUBUDWWLOSR-UHFFFAOYSA-N |
The structure combines a hydrophobic 4-bromo-3-methylphenyl group with a hydrophilic propanolamine chain, enabling dual solubility in polar and nonpolar solvents. X-ray crystallography data are unavailable, but computational models predict a planar aromatic ring and a flexible amine-alcohol tail.
Spectroscopic Features
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NMR: Predicted signals include a singlet for the brominated aromatic proton (δ 7.3–7.5 ppm), a triplet for the methylene group adjacent to nitrogen (δ 2.8–3.1 ppm), and broad peaks for the hydroxyl and amine protons (δ 1.5–5.0 ppm) .
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MS (ESI+): A molecular ion peak at m/z 258.05 ([M+H]⁺) and fragment ions at m/z 183 ([C₇H₇Br]⁺) and 91 ([C₇H₇]⁺) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A two-step route is commonly employed:
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N-Alkylation: 4-Bromo-3-methylbenzyl bromide reacts with 1-amino-2-propanol in the presence of K₂CO₃, yielding the secondary amine.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product with >95% purity.
Reaction Scheme:
Industrial Feasibility
No large-scale production methods are documented. Challenges include the cost of brominated precursors and the need for inert reaction conditions to prevent dehydrohalogenation.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 120–125°C (predicted) | |
| Solubility | DMSO: >50 mg/mL; H₂O: <1 mg/mL | |
| LogP (Octanol-Water) | 2.1 ± 0.3 | |
| pKa (Amino Group) | 9.8 ± 0.2 |
The moderate LogP suggests balanced lipophilicity, suitable for blood-brain barrier penetration in drug candidates .
Related Compounds and Derivatives
Research Gaps and Future Directions
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